Cas no 897483-61-3 (5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole)

5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole is a specialized organic compound with unique chemical properties. It boasts a rigid benzothiazole backbone, facilitating its stability and solubility. The incorporation of methyl and propan-2-yloxy groups enhances its selectivity and binding affinity in various chemical reactions, making it a valuable tool in drug discovery and material science.
5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole structure
897483-61-3 structure
Product name:5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole
CAS No:897483-61-3
MF:C23H27N3O2S
Molecular Weight:409.544384241104
CID:5481160

5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • Methanone, [4-(5,7-dimethyl-2-benzothiazolyl)-1-piperazinyl][4-(1-methylethoxy)phenyl]-
    • 5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole
    • インチ: 1S/C23H27N3O2S/c1-15(2)28-19-7-5-18(6-8-19)22(27)25-9-11-26(12-10-25)23-24-20-14-16(3)13-17(4)21(20)29-23/h5-8,13-15H,9-12H2,1-4H3
    • InChIKey: BVVPUEMJFQPWBR-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC(C)=CC(C)=C3S2)CC1)(C1=CC=C(OC(C)C)C=C1)=O

5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2609-2310-20mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2609-2310-2mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-2310-5μmol
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-2310-1mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2609-2310-3mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-2310-10μmol
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2609-2310-2μmol
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-2310-25mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2609-2310-30mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2609-2310-5mg
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
897483-61-3 90%+
5mg
$69.0 2023-05-16

5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole 関連文献

5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazoleに関する追加情報

Introduction to 5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole and Its Significance in Modern Chemical Research

5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole, identified by the CAS number 897483-61-3, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, with its intricate structure, represents a fascinating example of how functional groups can be strategically incorporated to modulate biological activity. The presence of multiple aromatic rings, a piperazine moiety, and an alkoxy-substituted benzoyl group contributes to its unique chemical properties and potential applications.

The compound's structure is a testament to the ingenuity of medicinal chemists who design molecules with specific targets in mind. The 5,7-dimethyl substitution on the benzothiazole core enhances its stability and influences its electronic properties, making it a versatile scaffold for further derivatization. The 4-4-(propan-2-yloxy)benzoylpiperazin-1-yl side chain adds complexity and potentially interacts with biological receptors in novel ways. This design philosophy is increasingly important in drug discovery, where subtle modifications can lead to significant improvements in efficacy and selectivity.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. Benzothiazole derivatives, in particular, have shown promise as scaffolds for developing drugs targeting various diseases. The 5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole structure exemplifies this trend by combining multiple pharmacophores into a single molecule. This approach allows for the exploration of multiple binding sites simultaneously, which can be crucial for achieving high affinity and specificity.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The benzoylpiperazine moiety is known to interact with enzymes and receptors in ways that can be exploited for therapeutic purposes. For instance, it has been shown to modulate the activity of enzymes involved in neurotransmitter pathways. The propan-2-yloxy group further enhances this potential by introducing a flexible side chain that can be tailored to optimize binding interactions.

The synthesis of 5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole involves multiple steps that showcase the synthetic prowess of modern organic chemistry. Key steps include the formation of the benzothiazole core through cyclization reactions, followed by functionalization with methyl groups and subsequent introduction of the piperazine and benzoyl substituents. Each step must be carefully controlled to ensure high yield and purity, which are critical for subsequent biological evaluation.

Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have been used to predict how 5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole interacts with biological targets. These studies have provided valuable insights into its binding affinity and selectivity, guiding further optimization efforts. Additionally, quantum mechanical calculations have helped elucidate its electronic structure and reactivity patterns.

The potential applications of 5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and agrochemicals due to its unique structural features. For example, its ability to form stable complexes with metal ions makes it a candidate for catalytic applications. Furthermore, its aromatic nature suggests potential uses in organic electronics where such compounds can serve as components in light-emitting diodes (LEDs) or other optoelectronic devices.

In conclusion,5,7-dimethyl-2-{4-4-(propan-2-yloxy)benzoylpiperazin-1-yl}-1,3-benzothiazole (CAS no 897483-61-3) represents a significant advancement in chemical research with far-reaching implications. Its complex structure and multifaceted interactions make it a valuable tool for drug discovery and beyond. As our understanding of molecular interactions continues to grow,5,7-dimethyl derivatives like this one will undoubtedly play an increasingly important role in shaping the future of chemical biology.

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